1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Select 1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone for your next amide coupling campaign or fragment library expansion. Unlike its 4-hydroxy or 4-carbonitrile analogs, only this derivative offers a reactive primary amine handle for direct, high-throughput diversification with commercial carboxylic acid building blocks—eliminating protection/deprotection steps. The 2-cyclopropylacetyl group provides superior metabolic stability over standard acetyl analogs by reducing CYP-mediated oxidation. Low lipophilicity (XLogP3=0.4) and modest TPSA (46.3 Ų) align with Rule-of-Three fragment guidelines, ensuring favorable solubility for bifunctional degrader synthesis. Ideal for protease, kinase, and GPCR-targeted library production.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B12069772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)N2CCC(CC2)N
InChIInChI=1S/C10H18N2O/c11-9-3-5-12(6-4-9)10(13)7-8-1-2-8/h8-9H,1-7,11H2
InChIKeyJPTMPKQCFSLRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone (CAS 458566-82-0): Core Chemical Identity and Procurement Baseline


1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone is a small-molecule building block belonging to the class of 4-aminopiperidine amides. Its structure comprises a piperidine ring substituted at the 4-position with a primary amine and N-functionalized with a 2-cyclopropylacetyl group. The compound has a molecular weight of 182.26 g/mol and a computed XLogP3-AA of 0.4, indicating balanced hydrophilicity for a fragment-sized molecule [1]. It is primarily supplied as a research intermediate for medicinal chemistry derivatization, where the free primary amine serves as a synthetic handle for amide bond formation, sulfonamide coupling, or reductive amination reactions [1].

Why 4-Amino-piperidine Cyclopropyl Ethanones Cannot Be Interchanged in Lead Optimization


Within the class of cyclopropylacetyl-piperidine intermediates, seemingly minor structural variations produce marked differences in both physicochemical properties and downstream synthetic utility. The presence and position of the free primary amine on the piperidine ring is the critical differentiator. Replacement of the amine with a hydroxyl group, as in 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone, eliminates the most reactive nucleophilic center, precluding amine-specific bioconjugation or amide library synthesis. Substitution with a carbonitrile group, as in 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile, introduces a strong electron-withdrawing group that alters the piperidine nitrogen's basicity and reactivity. Even moving from a piperidine to a piperazine scaffold, as in 1-(4-Benzylpiperazin-1-yl)-2-cyclopropylethanone, changes the hydrogen-bond donor/acceptor count and topological polar surface area, directly impacting permeability and target engagement profiles. These differences are quantifiable and rule out generic interchangeability without re-optimization of downstream chemistry or biological activity [1].

Quantitative Differentiation of 1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone Against Closest Analogs


Hydrogen Bond Donor/Acceptor Topology Differentiates Amine, Alcohol, and Nitrile Analogs

The target compound possesses one hydrogen bond donor (HBD; primary amine) and two hydrogen bond acceptors (HBA; amide carbonyl and piperidine nitrogen). The 4-hydroxy analog, 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone, also has one HBD but three HBA due to the hydroxyl oxygen. The 4-carbonitrile analog, 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile, has zero HBD. This difference in HBD count is critical: the absence of a donor in the nitrile analog eliminates the capacity for key directional interactions with biological targets that require a hydrogen bond donor at this position [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Topological Polar Surface Area (TPSA) Defines Permeability Bounds Relative to Piperazine Analog

The target compound exhibits a TPSA of 46.3 Ų, driven by the primary amine and amide carbonyl. In contrast, 1-(4-Benzylpiperazin-1-yl)-2-cyclopropylethanone has a TPSA of 32.8 Ų (containing two tertiary amines and an amide, but no primary amine). This 13.5 Ų increase pushes the target compound closer to the upper limit of 60-70 Ų often associated with oral absorption and blood-brain barrier penetration. The higher TPSA of the target compound may correlate with reduced passive membrane permeability but improved aqueous solubility relative to the less polar piperazine analog [1].

ADME CNS Drug Discovery Physicochemical Property Optimization

Lipophilicity (XLogP3-AA) Differentiates Cyclopropyl from Phenylacetyl Amide Series

The cyclopropylacetyl moiety confers a computed XLogP3-AA of 0.4 to the target compound. This is significantly lower than the hypothetical phenylacetyl analog 1-(4-Amino-piperidin-1-yl)-2-phenyl-ethanone, which has a computed XLogP3-AA of 1.6 [1]. The 1.2 log unit difference corresponds to an approximately 16-fold lower predicted octanol-water partition coefficient. In lead optimization, this lower lipophilicity is advantageous for reducing off-target binding (e.g., hERG) and improving metabolic stability, as lipophilic ligand efficiency (LLE) can be maximized by starting from a less lipophilic core [2].

Lipophilicity Ligand Efficiency Drug-Likeness

Synthetic Utility: Primary Amine as a Uniquely Reactive Handle for Parallel Library Synthesis

The primary amine on the target compound enables direct, high-yielding amide bond formation with carboxylic acid building blocks. This reactivity is absent in analogs where the 4-position is occupied by a hydroxyl (requires activation) or a nitrile (requires reduction). Quantitative assessment of reaction yields from analogous systems shows that primary amine acylation with standard coupling reagents (e.g., HATU, DIPEA, DMF) proceeds with >90% conversion in 1 h at room temperature, whereas alcohol acylation under identical conditions typically requires 12-24 h and achieves 60-80% conversion [1]. This difference in reactivity directly translates to higher library synthesis throughput and purity.

Parallel Synthesis Amide Coupling Medicinal Chemistry

Optimal Procurement Scenarios for 1-(4-Amino-piperidin-1-yl)-2-cyclopropyl-ethanone


Fragment-Based Screening Libraries Requiring a Primary Amine Pharmacophore

This compound is ideally suited for inclusion in fragment libraries targeting proteases, kinases, or GPCRs where a primary amine can form a critical salt bridge or hydrogen bond with an aspartate or glutamate residue. Its low molecular weight (182.26 Da) and moderate TPSA (46.3 Ų) align with Rule-of-Three guidelines for fragment selection [1]. The cyclopropyl group provides a defined vector for growing the fragment into lead-like space.

Parallel Amide Library Synthesis for Structure-Activity Relationship (SAR) Expansion

Procurement by medicinal chemistry groups running amide coupling campaigns: the primary amine permits direct, high-throughput diversification with commercial carboxylic acid building blocks. The 2-cyclopropylacetyl group serves as a metabolically stable replacement for an acetyl group, reducing CYP-mediated oxidation compared to an unsubstituted acetyl analog [2]. This reactivity advantage avoids the protection/deprotection steps required with the hydroxy analog.

Synthesis of Targeted Protein Degraders (PROTACs) Requiring an Amine-Linker Attachment Point

The free amine serves as an orthogonal conjugation site for attaching E3 ligase ligands via amide or sulfonamide linkages, while the cyclopropylacetyl moiety can be elaborated toward the target-protein binding warhead. The low lipophilicity (XLogP3 = 0.4) helps maintain favorable solubility for bifunctional molecules that often suffer from poor physicochemical properties [1].

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